

# Quantitative Analysis of Amphetamine Hydrochloride: A Guide to Analytical Techniques

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## Compound of Interest

Compound Name: Amphetamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established analytical methodologies for the accurate quantification of **amphetamine hydrochloride** in various matrices. The application notes and protocols outlined herein are intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, forensic analysis, and quality control.

## High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of **amphetamine hydrochloride**, offering high resolution and sensitivity.<sup>[1]</sup> Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.<sup>[2]</sup>

## Quantitative Data Summary

Parameter	HPLC Method 1	HPLC Method 2	HPLC Method 3
Stationary Phase	Primesep 200 (5 µm, 100Å)[2]	LiChrospher® 60 RP-select B (5 µm)	Hypersil ODS RP-18 (5 µm)[1]
Mobile Phase	Acetonitrile (40%) and 0.1% H3PO4 in Water[2]	Acetonitrile and ortho-phosphoric acid (pH 2.1) (15:85, v/v)	Methanol–sodium hydrogen phosphate buffer (50 mM, pH 5.5) (30:70 v/v) with 0.5% v/v triethylamine[1]
Flow Rate	0.5 mL/min[2]	1.0 mL/min	Not Specified
Detection	UV at 270 nm[2]	UV at 205 nm	Electrochemical or Fluorometric[1]
Linearity Range	Not Specified	5.0 – 500.0 µg/mL	0.3-4.0 µg/ml (in spiked urine)[3]
Limit of Detection (LOD)	Not Specified	0.5 µg/mL	4 ng/ml[3]
Retention Time	Not Specified	~3.68 min	Not Specified

## Experimental Protocol: HPLC-UV

This protocol is a generalized procedure based on common practices.[2]

### 1. Standard and Sample Preparation:

- Stock Solution: Accurately weigh and dissolve **amphetamine hydrochloride** reference standard in methanol to prepare a stock solution of 1.00 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by progressive dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5.0 – 500.0 µg/mL).
- Sample Preparation: For solid samples like tablets, weigh and grind the tablets. Dissolve a known weight of the powder in methanol, sonicate for 5 minutes, filter, and dilute to a suitable concentration with the mobile phase. For biological matrices, a solid-phase extraction (SPE) cleanup is often required.[3][4]

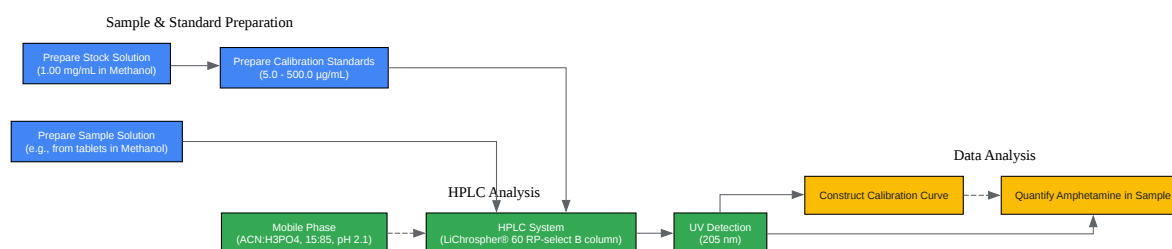
## 2. Chromatographic Conditions:

- Column: LiChrospher® 60 RP-select B (250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and ortho-phosphoric acid (pH 2.1) in a ratio of 15:85 (v/v). Filter and degas the mobile phase before use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 20 µL.
- Detector: UV detector set at 205 nm.

## 3. Data Analysis:

- Inject the calibration standards and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of the amphetamine peak against the corresponding concentration of the standards.
- Determine the concentration of **amphetamine hydrochloride** in the sample by interpolating its peak area on the calibration curve.

# HPLC Experimental Workflow



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Caption: Workflow for Amphetamine Quantification by HPLC-UV.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the identification and quantification of amphetamine.<sup>[5]</sup> Due to the polar nature of amphetamine, derivatization is often employed to improve its chromatographic properties and sensitivity.<sup>[5][6]</sup>

### Quantitative Data Summary

Parameter	GC-MS Method 1	GC-MS Method 2	GC-MS Method 3
Derivatizing Agent	N-methyl-bis(trifluoroacetamide) (MBTFA) <sup>[6]</sup>	Alkanoic anhydrides <sup>[5]</sup>	Pentafluoropropionic anhydride (PFPA) <sup>[7]</sup>
Column	Not Specified	ZB-5 (30 m x 0.25 mm i.d. x 0.25 µm film) <sup>[5]</sup>	5% phenylmethylsiloxane (12 m x 0.2 mm i.d. x 0.33 µm film) <sup>[7]</sup>
Carrier Gas	Not Specified	Helium <sup>[5]</sup>	Not Specified
Flow Rate	Not Specified	1.0 mL/min <sup>[5]</sup>	Not Specified
Ionization Mode	Not Specified	Electron Ionization (EI) at 70 eV <sup>[5]</sup>	Electron Ionization (EI) at 70 eV <sup>[7]</sup>
Linearity Range	Not Specified	0.00400 to 0.0880 mg/mL <sup>[5]</sup>	Not Specified
Limit of Detection (LOD)	0.43 ng/mL <sup>[6]</sup>	Not Specified	25 ng/mL (in blood) <sup>[8]</sup>
Limit of Quantification (LOQ)	1.42 ng/mL <sup>[6]</sup>	Not Specified	Not Specified

### Experimental Protocol: GC-MS with Derivatization

This protocol is a generalized procedure based on common practices.<sup>[6][7]</sup>

#### 1. Standard and Sample Preparation:

- Stock Solution: Prepare a stock solution of **amphetamine hydrochloride** in a suitable solvent like methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation (from plasma): To a plasma sample, add an internal standard (e.g., amphetamine-d8), 0.2 mL of 0.4 N sodium hydroxide, and 0.5 mL of a saturated sodium chloride solution. Extract with 5 mL of tert-butyl methyl ether.[6]

## 2. Derivatization:

- Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.
- Add 50 µL of the derivatizing agent (e.g., MBTFA or PFPA) and 50 µL of ethyl acetate.[6][7]
- Heat the mixture at 70°C for 20 minutes.[6]
- After cooling, the sample is ready for injection.

## 3. GC-MS Conditions:

- Column: A suitable capillary column such as a 5% phenylmethylsiloxane column.[7]
- Oven Program: Start at an initial temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 320°C).[5]
- Injector Temperature: 250°C.[9]
- Carrier Gas: Helium at a constant flow rate.[5]
- Ionization: Electron Ionization (EI) at 70 eV.[5][7]
- Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

## 4. Data Analysis:

- Monitor characteristic ions for the derivatized amphetamine and the internal standard.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
- Determine the concentration of amphetamine in the sample from the calibration curve.

# GC-MS Experimental Workflow



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Caption: Workflow for Amphetamine Quantification by GC-MS.

## UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of amphetamine, particularly in pharmaceutical formulations.[10][11] The method relies on the absorbance of UV light by the aromatic ring of the amphetamine molecule.

### Quantitative Data Summary

Parameter	UV-Vis Method 1	UV-Vis Method 2
$\lambda_{\text{max}}$	287 nm (after cerium oxidation) [10]	259 nm[11]
Solvent	Hexane[10]	Deionized water[12]
Linearity Range	Not Specified	50 $\mu\text{g/mL}$ to 1000 $\mu\text{g/mL}$ [11]
Limit of Detection (LOD)	Not Specified	50 $\mu\text{g/mL}$ [11]
Limit of Quantification (LOQ)	Not Specified	50 $\mu\text{g/mL}$ [11]

## Experimental Protocol: UV-Visible Spectrophotometry

This protocol is a generalized procedure.[11][12]

### 1. Standard and Sample Preparation:

- Stock Solution: Prepare a stock solution of approximately 5 mg/mL **amphetamine hydrochloride** in deionized water.[12]

- Calibration Standards: Prepare a series of calibrators by diluting the stock solution with deionized water to cover the working range (e.g., 50 µg/mL to 1000 µg/mL).[11]
- Sample Preparation: Dissolve the sample in deionized water to obtain a concentration within the working range.[12]

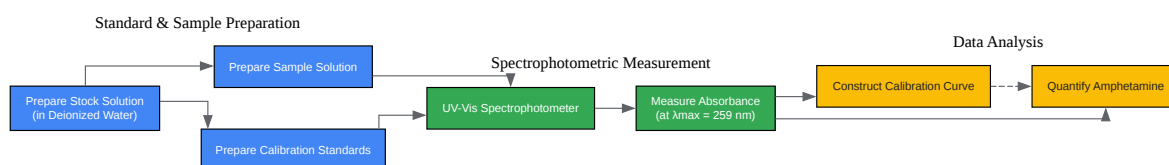
## 2. Spectrophotometric Measurement:

- Use a UV-Vis spectrophotometer with quartz cuvettes.
- Use deionized water as the solvent blank.[12]
- Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is approximately 259 nm.[11]

## 3. Data Analysis:

- Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
- Determine the concentration of **amphetamine hydrochloride** in the sample by comparing its absorbance to the calibration curve.

# UV-Vis Spectrophotometry Experimental Workflow



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Caption: Workflow for Amphetamine Quantification by UV-Vis.

## Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the analysis of amphetamines.<sup>[1]</sup> It offers advantages such as short analysis times and low sample and reagent consumption.

## Quantitative Data Summary

Parameter	Capillary Electrophoresis Method
Separation Electrolyte	30 mM hydroxypropyl-beta-cyclodextrin (HPβCD) in a 75 mM acetic acid + 25 mM sodium acetate buffer (pH 4.55) <sup>[13]</sup>
Capillary	Fused-silica capillary (e.g., 72 cm x 75 μm I.D.) <sup>[1]</sup>
Separation Voltage	-15 kV <sup>[1]</sup>
Temperature	30°C <sup>[1]</sup>
Detection	Capacitively coupled contactless conductivity detection (C4D) or UV detection <sup>[13]</sup>
Limit of Detection (LOD)	1.3 ppm (C4D), 1.0 ppm (UV) <sup>[13]</sup>

## Experimental Protocol: Capillary Electrophoresis

This protocol is a generalized procedure based on published methods.<sup>[1][13]</sup>

### 1. Standard and Sample Preparation:

- Prepare standard and sample solutions in the separation electrolyte or a compatible buffer.

### 2. CE Conditions:

- Capillary: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and then the separation electrolyte.
- Separation Electrolyte: 30 mM HPβCD in 75 mM acetic acid + 25 mM sodium acetate buffer (pH 4.55).<sup>[13]</sup>
- Injection: Inject the sample hydrodynamically or electrokinetically.
- Separation: Apply a high voltage (e.g., -15 kV) across the capillary.<sup>[1]</sup>

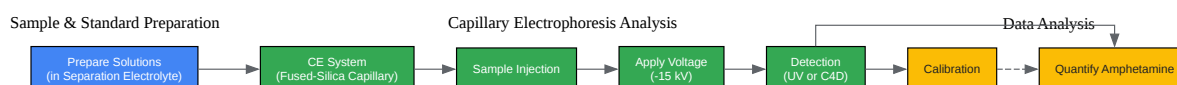


- Detection: Monitor the separated analytes using a suitable detector, such as a UV detector or a C4D.[13]

### 3. Data Analysis:

- Identify the amphetamine peak based on its migration time.
- Quantify the amphetamine concentration by comparing its peak area or height to that of external or internal standards.

## Capillary Electrophoresis Experimental Workflow



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Caption: Workflow for Amphetamine Quantification by CE.

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